Methyl 5-hydrazinyl-2-methoxybenzoate

Description

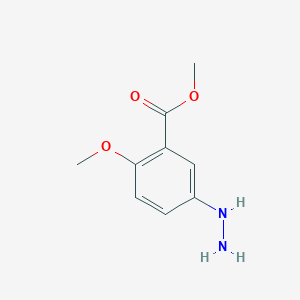

Methyl 5-hydrazinyl-2-methoxybenzoate is a benzoic acid derivative featuring a hydrazinyl (-NH-NH₂) substituent at the 5-position and a methoxy (-OCH₃) group at the 2-position, esterified to a methyl group. Its synthesis typically involves multi-step reactions, including condensation of hydrazine hydrate with substituted benzaldehydes or intermediates derived from methyl esters .

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

methyl 5-hydrazinyl-2-methoxybenzoate |

InChI |

InChI=1S/C9H12N2O3/c1-13-8-4-3-6(11-10)5-7(8)9(12)14-2/h3-5,11H,10H2,1-2H3 |

InChI Key |

NHEVSZGJVOZYSS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NN)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 5-chloro-2-hydrazinylbenzoate (CAS 1261105-30-9)

- Structure : Differs by a chlorine substituent at the 5-position instead of a methoxy group.

- Molecular Formula : C₈H₉ClN₂O₂ (MW: 200.62) .

- Synthesis : Prepared via substitution reactions involving chloro precursors and hydrazine, analogous to hydrazinyl benzoate syntheses .

- Applications: Used in pharmaceutical research for its reactivity in forming heterocyclic compounds (e.g., tetrazoles and thiazolidinones) .

Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9)

- Structure : Contains a formyl (-CHO) group at the 5-position instead of hydrazinyl.

- Molecular Formula : C₁₀H₁₀O₄ (MW: 194.18) .

- Synthesis : Derived from formylation of methyl 2-methoxybenzoate intermediates .

- Applications : Serves as a key intermediate in synthesizing Schiff bases and antimicrobial agents .

Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4)

- Structure : Features a hydroxyl (-OH) group at the 2-position and chlorine at the 5-position.

- Molecular Formula : C₈H₇ClO₃ (MW: 186.59) .

- Synthesis: Produced via esterification of 5-chlorosalicylic acid with methanol .

- Applications : Used in organic synthesis and as a building block for anti-inflammatory agents .

Methyl 5-methoxy-2-methylbenzoate

- Structure : Substitutes the hydrazinyl group with a methyl (-CH₃) at the 5-position.

- Molecular Formula : C₁₀H₁₂O₃ (MW: 180.20) .

- Synthesis : Synthesized via methylation of 5-hydroxy-2-methylbenzoic acid followed by esterification .

- Applications : Primarily used in fragrance and polymer industries .

Comparative Analysis Table

Key Research Findings

- Reactivity : The hydrazinyl group in this compound facilitates condensation with aldehydes to form hydrazones, which are bioactive scaffolds . In contrast, the chloro substituent in Methyl 5-chloro-2-hydrazinylbenzoate enhances electrophilic substitution reactivity .

- Biological Activity : Hydrazinyl derivatives exhibit broader antimicrobial activity compared to methyl- or chloro-substituted analogs due to their ability to form hydrogen bonds with biological targets .

- Synthetic Complexity : Compounds with hydroxyl or formyl groups (e.g., Methyl 5-chloro-2-hydroxybenzoate) require milder reaction conditions compared to hydrazinyl derivatives, which often involve refluxing with hydrazine hydrate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.